N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic small molecule featuring a benzimidazole core linked to a substituted tetrahydro-2H-pyran moiety via an acetamide bridge. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs).
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-16(2)13-20-24-18-6-5-17(14-19(18)25-20)23-21(27)15-22(7-11-28-12-8-22)26-9-3-4-10-26/h3-6,9-10,14,16H,7-8,11-13,15H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
KWNCHZAABBVJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-methylpropyl Group: Alkylation of the benzimidazole core using an alkyl halide in the presence of a base.
Synthesis of the Pyrrole-Tetrahydropyran Moiety: This involves the cyclization of a suitable precursor, such as a dihydropyran derivative, with pyrrole under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole and pyrrole-tetrahydropyran moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated or acylated derivatives of the benzimidazole nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The benzimidazole core is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their activity against various diseases, including cancer and infectious diseases. The addition of the pyrrole-tetrahydropyran moiety may enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide likely involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The pyrrole-tetrahydropyran moiety may enhance binding affinity or selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Notes on Evidence Limitations
- Patent Focus: and emphasize synthetic routes for quinoline-linked acetamides, limiting comparative pharmacological insights .
- Diversity of Sources : Chemical databases (–4) list analogs with varied scaffolds but lack mechanistic or clinical data, restricting functional comparisons.
Biological Activity
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, also known by its CAS number 1630832-58-4, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of the compound is C22H28N4O2, with a molecular weight of 380.5 g/mol. The structure consists of a benzimidazole moiety linked to a tetrahydropyran derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1630832-58-4 |
Pharmacological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Benzimidazole derivatives are often explored for their anticancer properties. Studies have shown that they can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Compounds containing benzimidazole and tetrahydropyran structures have demonstrated antimicrobial effects against both bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
- CNS Activity : Some studies suggest that these compounds may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Anticancer Potential
A study published in PloS One examined the effects of benzimidazole derivatives on colorectal cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Research highlighted in European Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antimicrobial activity. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.
Study 3: Anti-inflammatory Mechanisms
In another investigation published in Journal of Medicinal Chemistry, the anti-inflammatory properties of benzimidazole derivatives were assessed using animal models. The findings suggested that these compounds could significantly reduce markers of inflammation and pain .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the benzimidazole ring can enhance biological activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
